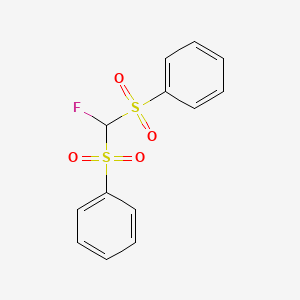

Fluorobis(phenylsulfonyl)methane

Description

Significance of Monofluorinated Organic Compounds in Contemporary Chemistry

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. chinesechemsoc.org Fluorine is the most electronegative element, and its small atomic radius, similar to that of hydrogen, allows it to replace hydrogen without causing significant steric changes in a molecule's geometry. tcichemicals.com The carbon-fluorine (C-F) bond is one of the strongest covalent single bonds in organic chemistry, contributing to the high thermal and metabolic stability of fluorinated compounds. chinesechemsoc.orgnumberanalytics.comalfa-chemistry.com

These unique characteristics have made monofluorinated organic compounds invaluable in several scientific domains. In medicinal chemistry, the strategic incorporation of a monofluoromethyl (CH₂F) group can enhance a drug's efficacy by improving its metabolic stability, membrane permeability, lipophilicity, and binding affinity to target enzymes. chinesechemsoc.orgrsc.org It is estimated that approximately 20% of all pharmaceuticals and up to 40% of agrochemicals contain fluorine. alfa-chemistry.comacs.org Notable examples of fluorine-containing drugs include 5-fluorouracil, fluoxetine, and ciprofloxacin. alfa-chemistry.com In materials science, fluorinated compounds are used to create specialty polymers, lubricants, and liquid crystal displays due to their stability and unique surface properties. tcichemicals.comalfa-chemistry.com

Evolution of Monofluoromethylation Strategies in Organic Synthesis

The development of methods to install a single fluorine atom or a monofluoromethyl group has been a major focus of synthetic organic chemistry. chinesechemsoc.org Historically, these strategies can be broadly categorized into nucleophilic, electrophilic, and radical fluorination approaches. acs.org

Nucleophilic Fluorination: This is a common method involving the displacement of a leaving group with a fluoride (B91410) ion source, such as an alkali-metal fluoride. acs.org

Electrophilic Fluorination: This approach utilizes reagents with an "F+" character, such as N-fluorosulfonimides (e.g., NFSI), which can deliver fluorine to electron-rich substrates. chinesechemsoc.orgcas.cn The development of chiral electrophilic fluorinating reagents has also enabled asymmetric synthesis. chinesechemsoc.org

Radical Fluorination: This strategy involves the reaction of a carbon-centered radical with a fluorine atom source. acs.org

Over the years, a variety of monofluoromethylating reagents have been developed to act as synthons for the CH₂F group. researchgate.net The quest for reagents that are stable, easy to handle, and effective under mild conditions has been a driving force in this field. thieme-connect.com Early methods often required harsh conditions or used hazardous reagents. The evolution of this field has led to the creation of more sophisticated and user-friendly reagents capable of delivering the monofluoromethyl moiety with high efficiency and selectivity. chinesechemsoc.orgresearchgate.net

Positioning of Fluorobis(phenylsulfonyl)methane as a Key Monofluoromethylating Reagent

This compound, commonly known as FBSM, has emerged as a versatile and powerful nucleophilic monofluoromethylating reagent. orgsyn.orgcas.cn Independently introduced by the research groups of Shibata and Hu in 2006, FBSM is a stable, crystalline solid that is easy to handle. thieme-connect.comcas.cn

The key to FBSM's effectiveness lies in its structure. The two electron-withdrawing phenylsulfonyl groups significantly increase the acidity of the methine proton. orgsyn.org This allows for easy deprotonation by even mild bases to generate a resonance-stabilized α-fluorocarbanion, which acts as the active nucleophile. orgsyn.orgorgsyn.org This "pronucleophile" nature makes FBSM a highly reliable source for the monofluoromethide equivalent. thieme-connect.comorgsyn.org

Initial syntheses of FBSM involved the electrophilic fluorination of bis(phenylsulfonyl)methane (B177063) or a multi-step electrochemical process. orgsyn.org Subsequent research has led to more scalable and efficient synthetic procedures, making the reagent more accessible for widespread use. orgsyn.org Compared to other reagents, FBSM offers advantages in terms of stability and reactivity, enabling a wide range of chemical transformations. orgsyn.orgcas.cn

Overview of Core Research Areas in this compound Chemistry

The utility of FBSM as a monofluoromethylating agent has been demonstrated across a broad spectrum of organic reactions. Research has primarily focused on its application in carbon-carbon bond-forming reactions, often with high levels of stereocontrol.

Key research areas include:

Michael Additions: The FBSM-derived carbanion is an excellent nucleophile for 1,4-conjugate additions to various Michael acceptors, such as α,β-unsaturated ketones and aldehydes. orgsyn.org These reactions provide access to complex monofluoromethylated compounds.

Asymmetric Catalysis: A significant area of research involves the use of FBSM in enantioselective reactions. Chiral phase-transfer catalysts, such as those derived from Cinchona alkaloids, have been successfully employed in asymmetric Michael additions of FBSM to α,β-unsaturated ketones, achieving high enantiomeric excesses (84-98% ee). orgsyn.orgpnas.org Organocatalysis using chiral primary amines has also been used to synthesize β-monofluoromethyl ketones. orgsyn.org

Allylic Alkylation: Palladium-catalyzed enantioselective allylic monofluoromethylation using FBSM is a crucial transformation. nitech.ac.jpnih.gov This method has been applied to the synthesis of pharmacologically important molecules. nitech.ac.jp

Reactions with Aldehydes and Ketones: While initially challenging, successful nucleophilic addition of FBSM to aldehydes has been achieved, providing access to β-hydroxy-α-fluorobis(phenylsulfonyl)methanes. cas.cn These adducts can be further transformed into other valuable fluorinated molecules. cas.cn

Synthesis of Monofluoromethyl Ketones: A high-yielding protocol for the monofluoromethylation of acyl chlorides and chloroformates using FBSM has been developed, operating under mild conditions with short reaction times. rsc.org The resulting fluorobis(phenylsulfonyl)methyl ketones can be selectively desulfonylated to afford monofluoromethyl ketones. rsc.org

The following table summarizes selected applications of FBSM in organic synthesis, highlighting the diversity of transformations it enables.

| Reaction Type | Electrophile/Substrate | Catalyst/Base | Product Type | Yield | Reference |

| Michael Addition | α,β-Unsaturated Ketones | Trimethylphosphine | C-protected monofluoromethyl compounds | Moderate to Excellent | orgsyn.org |

| Asymmetric Michael Addition | α,β-Unsaturated Ketones | Cinchona Alkaloid Salt | Chiral monofluoromethyl compounds (84-98% ee) | Good | orgsyn.org |

| Asymmetric Michael Addition | α,β-Unsaturated Aldehydes | Diphenylprolinol Silyl Ether | Chiral β-Monofluoromethyl Ketones | - | thieme-connect.comorgsyn.org |

| Nucleophilic Addition | Aldehydes | LiHMDS | β-hydroxy-α-fluorobis(phenylsulfonyl)methanes | Good | cas.cn |

| Palladium-Catalyzed Alkylation | Allylic Acetates | Palladium Complex | Allylic monofluoromethyl compounds | - | thieme-connect.comnitech.ac.jp |

| Acylation | Acyl Chlorides | Cs₂CO₃ | Fluorobis(phenylsulfonyl)methyl ketones | High | rsc.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[benzenesulfonyl(fluoro)methyl]sulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO4S2/c14-13(19(15,16)11-7-3-1-4-8-11)20(17,18)12-9-5-2-6-10-12/h1-10,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZGMBZILYZZRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(F)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910650-82-7 | |

| Record name | 910650-82-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Fluorobis Phenylsulfonyl Methane

Historical Development of Synthetic Routes to Fluorobis(phenylsulfonyl)methane

The early synthetic strategies for this compound primarily involved the direct fluorination of a pre-existing carbon-hydrogen bond or multi-step electrochemical processes.

Early Electrophilic Fluorination Approaches for α-Fluorobis(phenylsulfonyl)methane

The inaugural synthesis of this compound was achieved through the electrophilic fluorination of the bis(phenylsulfonyl)methide anion. This seminal work involved the deprotonation of bis(phenylsulfonyl)methane (B177063), which is commercially available, to generate the corresponding carbanion. This anion was then treated with an electrophilic fluorine source to install the fluorine atom.

A common electrophilic fluorinating agent used in this approach is Selectfluor®, a commercially available reagent. The reaction involves treating bis(phenylsulfonyl)methane with a base, such as sodium hydride (NaH), in a solvent mixture like tetrahydrofuran (THF) and dimethylformamide (DMF), followed by the addition of Selectfluor®. This method, however, typically resulted in moderate yields, ranging from 49% to 60%. The primary drawbacks of these early C-H fluorination methods were the expense of the fluorinating agents and the moderate product yields.

| Reagents | Base | Solvent | Yield |

| Bis(phenylsulfonyl)methane, Selectfluor® | Sodium Hydride (NaH) | THF/DMF | 49-60% |

Electrochemical Synthesis Pathways for this compound Precursors

An alternative historical route involved an electrochemical approach to generate a key precursor. This method utilized phenyl phenylsulfonylmethyl sulfide as the starting material. The synthesis proceeded via an electrochemical reaction using a tetraethylammonium fluoride-hydrogen fluoride (B91410) mixture, which served as both the electrolyte and the fluorine source.

Contemporary High-Yielding Synthesis Protocols for α-Fluorobis(phenylsulfonyl)methane

To overcome the limitations of earlier methods, modern synthetic protocols have been developed, focusing on high efficiency and scalability. A particularly successful strategy involves the coupling of two different sulfonyl-containing precursors.

Synthesis from Fluoromethyl Phenyl Sulfone and Benzenesulfonyl Fluoride

A highly efficient and high-yielding contemporary method for preparing this compound involves the reaction between fluoromethyl phenyl sulfone and benzenesulfonyl fluoride. This procedure, suitable for large-scale preparation, consistently achieves yields of up to 95%.

The reaction is typically carried out by treating fluoromethyl phenyl sulfone with a strong base, such as potassium hydride (KH) or potassium bis(trimethylsilyl)amide (KHMDS), in an anhydrous solvent like tetrahydrofuran (THF) at a low temperature (-78 °C). The base abstracts the acidic proton from fluoromethyl phenyl sulfone to generate a fluorinated carbanion. This nucleophilic species then reacts with benzenesulfonyl fluoride, which serves as an electrophilic benzenesulfonyl group donor. Following the reaction, an acidic workup yields crude α-fluorobis(phenylsulfonyl)methane as a colorless solid.

Mechanistic Insights into Optimized Synthesis of this compound

The success of the contemporary synthesis route hinges on the acidity of the starting materials and the stability of the resulting intermediates. Fluoromethyl phenyl sulfone is sufficiently acidic to be deprotonated by a strong base, forming a resonance-stabilized α-fluorocarbanion.

The presence of the two electron-withdrawing phenylsulfonyl groups in the final product, this compound, significantly increases the acidity of the remaining proton on the fluorinated carbon. This enhanced acidity makes the compound a valuable "pronucleophile," as it can be easily deprotonated by even mild bases to generate a resonance-stabilized fluoromethide species. The phenylsulfonyl groups delocalize the negative charge of the carbanion, rendering it a "soft" nucleophile, which influences its reactivity in subsequent applications, such as favoring 1,4-additions to Michael acceptors. This inherent chemical property is a direct result of the synthetic strategy employed.

Practical Considerations for Large-Scale Preparation of this compound

The synthesis protocol starting from fluoromethyl phenyl sulfone and benzenesulfonyl fluoride has been optimized for large-scale production. Several practical aspects are crucial for ensuring safety, high yield, and purity.

Reagent Handling : The use of potassium hydride (KH), a pyrophoric solid, requires strict anhydrous and inert atmosphere (nitrogen or argon) conditions to prevent ignition upon contact with air. Excess mineral oil from the KH dispersion must be removed with an anhydrous solvent like hexanes prior to the reaction.

Reaction Conditions : The reaction is performed at low temperatures (-78 °C, typically using a dry ice/acetone bath) to control the exothermic deprotonation and subsequent reaction, minimizing potential side reactions. Anhydrous solvents are essential to prevent quenching of the base and the carbanion intermediate.

Monitoring and Purification : The reaction progress can be monitored using ¹⁹F NMR spectroscopy. After quenching the reaction, the crude product is obtained as a solid. The major impurity is typically unreacted bis(phenylsulfonyl)methane. For most applications, the crude product (>98% purity) is satisfactory. However, further purification can be achieved by recrystallization from a solvent mixture such as methylene chloride and hexanes to obtain a product with a sharp melting point (106.5-107.0 °C).

Applications of Fluorobis Phenylsulfonyl Methane in Carbon Carbon Bond Forming Reactions

Michael Addition Reactions Involving Fluorobis(phenylsulfonyl)methane

The Michael addition, or conjugate addition, of the fluorobis(phenylsulfonyl)methanide anion to α,β-unsaturated systems is a key application of this reagent. The presence of the two phenylsulfonyl groups delocalizes the negative charge on the carbanion, rendering it a soft nucleophile that preferentially undergoes 1,4-addition over 1,2-addition. beilstein-journals.orgnih.gov This reactivity has been exploited for the synthesis of a variety of monofluoromethylated compounds. orgsyn.orgorgsyn.org

This compound undergoes efficient Michael addition to α,β-unsaturated ketones. beilstein-journals.orgsemanticscholar.org These reactions can be catalyzed by mild bases, such as potassium carbonate, or by phosphines like trimethylphosphine. orgsyn.org The use of chiral catalysts, such as Cinchona alkaloid-derived ammonium salts or chiral primary amines, has enabled enantioselective conjugate additions to α,β-unsaturated ketones, yielding products with high enantiomeric excesses (84%–98% ee). orgsyn.orgorgsyn.org

While the reaction with α,β-unsaturated ketones is generally clean and high-yielding, additions to α,β-unsaturated aldehydes have been reported to be less straightforward, sometimes resulting in complex reaction mixtures. beilstein-journals.orgnih.gov However, asymmetric conjugate additions to enals have been successfully achieved using chiral proline derivatives as catalysts. orgsyn.org This method proceeds through the in-situ formation of an α,β-unsaturated iminium ion, which is then trapped by the fluorobis(phenylsulfonyl)methanide anion. orgsyn.org

Table 1: Michael Addition of this compound to α,β-Unsaturated Ketones This table is interactive. Click on the headers to sort the data.

| Catalyst | Substrate | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Trimethylphosphine | Methyl vinyl ketone | Moderate to Excellent | N/A |

| Cinchona alkaloid-derived ammonium salt | Various α,β-unsaturated ketones | Good | 84-98 |

| Chiral primary amine | Various α,β-unsaturated ketones | Good to Excellent | Moderate |

| Chiral proline derivative | Enals | Moderate to Good | Excellent |

The scope of Michael acceptors for this compound extends beyond ketones and aldehydes. It readily participates in conjugate additions with a range of other α,β-unsaturated systems under mild conditions. beilstein-journals.orgsemanticscholar.org

Esters: The addition to α,β-unsaturated esters, such as ethyl acrylate, proceeds efficiently. semanticscholar.org

Nitriles: While the initial Michael addition to α,β-unsaturated nitriles occurs, a second Michael addition can sometimes be observed. beilstein-journals.orgnih.gov

Sulfones: Vinyl sulfones are also suitable substrates for the conjugate addition of this compound. beilstein-journals.org

Propynoates: When reacted with propynoates, a mixture of cis and trans isomers of the adducts is typically obtained. beilstein-journals.orgnih.gov

These reactions are often catalyzed by potassium carbonate in DMF or by phosphines, demonstrating the versatility of this nucleophile. beilstein-journals.orgnih.gov

Table 2: Michael Addition of this compound to Various Acceptors This table is interactive. Click on the headers to sort the data.

| Michael Acceptor Type | Catalyst | Reaction Conditions | Outcome |

|---|---|---|---|

| α,β-Unsaturated Esters | K₂CO₃/DMF or PMe₃ | Room Temperature | Moderate to Excellent Yields |

| α,β-Unsaturated Nitriles | K₂CO₃/DMF or PMe₃ | Room Temperature | Potential for second addition |

| α,β-Unsaturated Sulfones | K₂CO₃/DMF or PMe₃ | Room Temperature | Moderate to Excellent Yields |

| Propynoates | K₂CO₃/DMF | Room Temperature | Mixture of cis/trans isomers |

Fluorinated carbanions are often considered "hard" nucleophiles, which would favor 1,2-addition to Michael acceptors. beilstein-journals.orgnih.gov However, the fluorobis(phenylsulfonyl)methanide anion exhibits a strong preference for 1,4-addition. This selectivity is attributed to the "soft" nature of the nucleophile, a consequence of the two phenylsulfonyl groups that delocalize the electron density of the carbanion. beilstein-journals.orgnih.gov

Several strategies enhance this inherent 1,4-selectivity:

Use of Mild Bases: Employing mild bases like potassium carbonate or phosphines helps to generate the "soft" nucleophile under conditions that favor conjugate addition. beilstein-journals.orgnih.govorgsyn.org The K₂CO₃/DMF system has been found to be particularly efficient. nih.gov

Phosphine Catalysis: Phosphines, such as trimethylphosphine, can act as catalysts. The proposed mechanism involves the initial addition of the phosphine to the Michael acceptor, generating a β-phosphonio enolate that acts as the active base to deprotonate the this compound. orgsyn.org

Steric Hindrance: Steric factors on the Michael acceptor can influence reactivity. For instance, substitution at the α-position of the Michael acceptor can hinder the reaction. beilstein-journals.orgsemanticscholar.org This was observed in the reaction with methyl crotonate, which showed only 50% conversion, and methyl cinnamate, which did not react at room temperature using the K₂CO₃/DMF system. beilstein-journals.orgnih.gov

Allylic Alkylation Reactions Mediated by this compound

This compound serves as an effective nucleophile in allylic alkylation reactions, providing a route for the synthesis of allylic monofluoromethylated compounds. storkapp.menih.gov

Palladium catalysis has been successfully employed for the allylic monofluoromethylation using this compound. storkapp.menih.gov This reaction provides a direct method for the introduction of the CH₂F group at an allylic position. The use of this compound as a fluoromethide equivalent has been demonstrated in these transformations. storkapp.me

Highly regio- and enantioselective allylic alkylations of this compound have been achieved using iridium catalysts with phosphoramidite ligands. nih.gov This methodology yields enantiopure fluorobis(phenylsulfonyl)methylated compounds containing a terminal alkene. nih.gov These products can be further transformed, for instance, into monofluoro-methylated ibuprofen in two steps without loss of optical purity (95% ee). nih.gov

Palladium-catalyzed enantioselective allylic monofluoromethylation has also been reported, highlighting the utility of this compound in asymmetric synthesis. nih.gov The presence of the fluorine atom in this compound has been noted to have a positive impact on both the reactivity and the enantioselectivity when compared to the non-fluorinated bis(phenylsulfonyl)methane (B177063). researchgate.net

Mannich-Type Reactions with this compound

This compound serves as a potent monofluoromethylating agent in Mannich-type reactions, facilitating the synthesis of valuable α-fluoromethyl amines. These reactions capitalize on the generation of a stabilized carbanion from this compound, which then attacks an imine or iminium ion electrophile.

Asymmetric Mannich Reactions for α-Fluoromethyl Amines using this compound

The development of asymmetric Mannich reactions utilizing this compound has provided a crucial pathway to enantioenriched α-fluoromethyl amines. An organocatalytic approach has been successfully employed, using a chiral quaternary ammonium salt derived from a cinchona alkaloid as a phase-transfer catalyst. This methodology allows for the reaction between aromatic or aliphatic α-amido sulfones and this compound, yielding the desired α-fluoromethyl amines with high enantioselectivity. researchgate.net The reaction proceeds via the in situ generation of N-Boc-imines from the corresponding α-amido sulfones under basic conditions. researchgate.net Even highly enolizable alkyl α-amido sulfones have been shown to be suitable substrates, furnishing the products in excellent yield and enantioselectivity. researchgate.net Subsequent reductive desulfonylation, for instance using a Magnesium-Methanol system, affords the final enantioenriched α-fluoromethyl amines. researchgate.net

A notable example involves the reaction of various α-amido sulfones with this compound in the presence of a chiral phase-transfer catalyst, delivering the monofluoromethylated products in good yields and with high enantiomeric excesses.

Table 1: Asymmetric Mannich Reaction of α-Amido Sulfones with this compound

| Entry | α-Amido Sulfone Substrate | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | Phenyl | 85 | 92 |

| 2 | 4-Methoxyphenyl | 88 | 94 |

| 3 | 4-Chlorophenyl | 82 | 90 |

| 4 | 2-Naphthyl | 80 | 91 |

| 5 | Cyclohexyl | 75 | 88 |

In Situ Generation of Imines in Reactions with this compound

A key strategy in the successful application of this compound in Mannich-type reactions is the in situ generation of the imine or iminium ion electrophile. This approach avoids the isolation of potentially unstable imine intermediates. One effective method involves the use of stable α-amido sulfones as imine precursors. researchgate.netnih.gov Under basic conditions, these compounds eliminate the sulfonyl group to generate the corresponding N-Boc-imines directly in the reaction mixture, which are then trapped by the nucleophilic carbanion derived from this compound. researchgate.net This technique has proven effective for a range of both aromatic and aliphatic α-amido sulfones. researchgate.net

Another innovative approach involves the in situ generation of an iminium ion from the desulfurization of an indole derivative. orgsyn.orgorgsyn.org This method has been utilized in the enantioselective monofluoromethylation of indole derivatives, where the resulting monofluoromethylated products are obtained in excellent yields and with high enantiomeric excess. orgsyn.orgorgsyn.org

Reactions with Carbonyl Electrophiles Using this compound

The reaction of the fluorobis(phenylsulfonyl)methanide anion with carbonyl electrophiles, particularly aldehydes, represents a significant carbon-carbon bond-forming transformation. However, this reaction is not without its challenges.

Aldol Reactions with this compound

The nucleophilic addition of this compound to aldehydes, a form of Aldol reaction, provides access to β-hydroxy-α-fluorobis(phenylsulfonyl)methanes. A successful protocol for this transformation was developed by Hu and coworkers, who demonstrated that the reaction can be effectively mediated by lithium ion coordination. orgsyn.org The reaction is typically carried out at low temperatures, such as -78°C, using a strong base like lithium hexamethyldisilazide (LiHMDS) to deprotonate the this compound. cas.cn The resulting lithium carbanion then adds to a variety of aldehydes to furnish the corresponding monofluoromethyl carbinols in excellent yields. orgsyn.orgcas.cn

Table 2: Nucleophilic Addition of this compound to Aldehydes

| Entry | Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzaldehyde | LiHMDS | CH₂Cl₂ | -78 | 92 |

| 2 | 4-Methoxybenzaldehyde | LiHMDS | CH₂Cl₂ | -78 | 95 |

| 3 | 4-Nitrobenzaldehyde | LiHMDS | CH₂Cl₂ | -78 | 89 |

| 4 | 2-Naphthaldehyde | LiHMDS | CH₂Cl₂ | -78 | 91 |

| 5 | Cinnamaldehyde | LiHMDS | CH₂Cl₂ | -78 | 85 |

| 6 | Cyclohexanecarboxaldehyde | LiHMDS | CH₂Cl₂ | -78 | 88 |

Reactions were carried out using FBSM (1.0 equiv), aldehyde (1.5 equiv), and LiHMDS (1.2 equiv) in CH₂Cl₂ at −78°C for 30 min and quenched with trifluoroacetic acid at −94°C. cas.cn

Ring-Opening Reactions Induced by this compound

This compound can also act as a nucleophile in ring-opening reactions of strained cyclic electrophiles, such as epoxides. Hu and coworkers reported a Lewis acid-promoted non-asymmetric ring-opening of epoxides with this compound. researchgate.net This reaction provides a direct route to β-fluoroalkyl alcohols. The fluorinated carbanion, generated from the deprotonation of this compound, attacks the epoxide ring. A high degree of regioselectivity is achieved, with the nucleophile preferentially attacking the sterically less hindered carbon atom of the epoxide. researchgate.net This regioselectivity is a common feature of SN2-type epoxide ring-opening reactions under neutral or basic conditions. The choice of Lewis acid is critical for promoting the reaction, though specific details on the most effective Lewis acids and a broad substrate scope are still areas of ongoing research.

Ring-Opening of Epoxides with this compound

The reaction of this compound with epoxides provides a direct route to β-monofluoromethylated alcohols. This transformation is typically initiated by the deprotonation of FBSM using a strong base, such as n-butyllithium (n-BuLi), to generate the corresponding fluoromethide anion. This highly nucleophilic species then attacks one of the electrophilic carbon atoms of the epoxide ring, leading to its opening.

The reaction proceeds via an SN2 mechanism. Consequently, the nucleophilic attack generally occurs at the less sterically hindered carbon of the epoxide. This regioselectivity is a key feature of the reaction, allowing for controlled synthesis of the desired alcohol isomer. The process results in the formation of a new carbon-carbon bond and a β-fluoro-α-hydroxy functional group, which is a valuable motif in medicinal chemistry. Research has shown that this method is effective for a range of epoxide substrates, affording the corresponding monofluoromethylated alcohol derivatives in good to excellent yields.

Ring-Opening of Aziridines with this compound

The nucleophilic ring-opening of aziridines is a well-established method for the synthesis of functionalized amines. While the fluoromethide anion generated from FBSM is a competent nucleophile for ring-opening reactions, its specific application with aziridines is not extensively documented in the scientific literature. In principle, the reaction would be expected to proceed in a manner analogous to that of epoxides, wherein the deprotonated FBSM attacks a carbon atom of the aziridine ring, leading to the formation of a β-monofluoromethylated amine. The reaction would likely require activation of the aziridine, typically through N-sulfonylation, to enhance its electrophilicity and facilitate the ring-opening process. However, specific examples, detailed reaction conditions, and yields for this transformation are not widely reported.

Other Significant Carbon-Carbon Coupling Reactions of this compound

Beyond ring-opening reactions, this compound is a versatile reagent for other important carbon-carbon bond-forming transformations, including the monofluoromethylation of carbonyl compounds and additions to unsaturated systems.

Monofluoromethylation of Acyl Chlorides and Chloroformates

A significant application of FBSM is in the synthesis of monofluoromethyl ketones (MFMKs), which are valuable building blocks in pharmaceutical and agrochemical research. nih.govdigitellinc.com A high-yielding, metal-free protocol has been developed for the monofluoromethylation of various acyl chlorides and chloroformates using FBSM. nih.govdigitellinc.com This method allows for the incorporation of the biologically relevant monofluoromethyl (-CH2F) group under mild reaction conditions and with short reaction times. nih.govdigitellinc.com

The reaction involves the deprotonation of FBSM with a mild base, such as cesium carbonate, to generate the nucleophilic fluorobis(phenylsulfonyl)methide anion. This anion then readily reacts with electrophilic acyl chlorides and chloroformates. The resulting fluorobis(phenylsulfonyl)methyl ketones can be subsequently reduced to the desired monofluoromethyl ketones. The reaction demonstrates broad substrate scope, tolerating a variety of functional groups on both aromatic and aliphatic acyl chlorides, as well as on different chloroformate esters.

Table 1: Monofluoromethylation of Acyl Chlorides and Chloroformates with FBSM

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzoyl chloride | 2-(fluoro(phenylsulfonyl)methyl)-1-phenylethan-1-one | 95 |

| 2 | 4-Methoxybenzoyl chloride | 1-(4-methoxyphenyl)-2-(fluoro(phenylsulfonyl)methyl)ethan-1-one | 92 |

| 3 | 4-Nitrobenzoyl chloride | 1-(4-nitrophenyl)-2-(fluoro(phenylsulfonyl)methyl)ethan-1-one | 85 |

| 4 | 2-Thiophenecarbonyl chloride | 1-(thiophen-2-yl)-2-(fluoro(phenylsulfonyl)methyl)ethan-1-one | 88 |

| 5 | Cyclohexanecarbonyl chloride | 1-cyclohexyl-2-(fluoro(phenylsulfonyl)methyl)ethan-1-one | 78 |

| 6 | Propargyl chloroformate | Prop-2-yn-1-yl (fluoro(phenylsulfonyl)methyl)formate | 85 |

| 7 | Cholesterol chloroformate | Cholesteryl (fluoro(phenylsulfonyl)methyl)formate | 89 |

| 8 | Ethyl chloroformate | Ethyl (fluoro(phenylsulfonyl)methyl)formate | 82 |

Hydromonofluoromethylation of Unsaturated Systems with this compound

A novel and significant application of FBSM is the asymmetric hydromonofluoromethylation of unsaturated systems, which allows for the enantioselective construction of monofluoromethyl-tethered chiral centers. nih.gov An unprecedented nickel-catalyzed regio- and enantio-selective hydromonofluoromethylation of 1,3-enynes with FBSM has been developed. nih.govrsc.orgnih.gov This method provides an efficient route to axially chiral allenes bearing a monofluoromethyl group, a structural motif of growing interest in drug discovery. nih.gov

The reaction proceeds under mild conditions and exhibits a broad substrate scope with good functional group tolerance. nih.govnih.gov This transformation represents the first asymmetric 1,4-hydrofunctionalization of 1,3-enynes using nickel catalysis. nih.govnih.gov The process is effective for 1,3-enynes with both electron-withdrawing and electron-donating groups on the aromatic ring, affording the corresponding chiral allene products with high enantiomeric ratios. nih.gov

Table 2: Nickel-Catalyzed Hydromonofluoromethylation of 1,3-Enynes with FBSM

| Entry | Enyne Substrate (Aryl group) | Product | Yield (%) | er |

|---|---|---|---|---|

| 1 | Phenyl | 1-(1-fluoro-3-phenylpropa-1,2-dien-1-yl)sulfonylbenzene | 85 | 95:5 |

| 2 | 4-Methylphenyl | 1-(1-fluoro-3-(p-tolyl)propa-1,2-dien-1-yl)sulfonylbenzene | 88 | 96:4 |

| 3 | 4-Methoxyphenyl | 1-(1-fluoro-3-(4-methoxyphenyl)propa-1,2-dien-1-yl)sulfonylbenzene | 82 | 95:5 |

| 4 | 4-Chlorophenyl | 1-(3-(4-chlorophenyl)-1-fluoropropa-1,2-dien-1-yl)sulfonylbenzene | 90 | 97:3 |

| 5 | 4-(Trifluoromethyl)phenyl | 1-(1-fluoro-3-(4-(trifluoromethyl)phenyl)propa-1,2-dien-1-yl)sulfonylbenzene | 75 | 94:6 |

| 6 | 2-Naphthyl | 1-(1-fluoro-3-(naphthalen-2-yl)propa-1,2-dien-1-yl)sulfonylbenzene | 86 | 93:7 |

| 7 | 2-Thienyl | 1-(1-fluoro-3-(thiophen-2-yl)propa-1,2-dien-1-yl)sulfonylbenzene | 79 | 92:8 |

Applications of Fluorobis Phenylsulfonyl Methane in Carbon Heteroatom Bond Forming Reactions

Monofluoromethylation of Alcohols via Mitsunobu Reaction with Fluorobis(phenylsulfonyl)methane

The Mitsunobu reaction provides a powerful method for the conversion of primary and secondary alcohols to a variety of functional groups with inversion of stereochemistry. nih.govwikipedia.orgnih.gov In this context, this compound (FBSM) can be employed as a carbon-based nucleophile for the direct monofluoromethylation of alcohols. The reaction typically involves the use of a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govwikipedia.org

The reaction proceeds through the activation of the alcohol by the Mitsunobu reagents, forming an alkoxyphosphonium salt. Subsequent nucleophilic attack by the carbanion generated from this compound via deprotonation leads to the formation of the monofluoromethylated product and triphenylphosphine oxide. wikipedia.orgorganic-chemistry.org

Scope and Limitations of the Mitsunobu Protocol with this compound

The Mitsunobu reaction utilizing this compound is effective for a range of primary and secondary alcohols. However, the success of the reaction can be influenced by steric hindrance around the alcohol. Highly hindered secondary alcohols may react sluggishly or not at all. One of the challenges associated with the classical Mitsunobu reaction is the removal of the triphenylphosphine oxide byproduct from the reaction mixture, which can sometimes be problematic during purification. researchgate.net

The acidity of the nucleophile is a critical factor in the Mitsunobu reaction. wikipedia.orgorganic-chemistry.org this compound is sufficiently acidic to be deprotonated under the reaction conditions, enabling it to act as an effective nucleophile.

A variety of primary and secondary alcohols have been successfully monofluoromethylated using this protocol, affording the corresponding products in good yields.

Table 1: Monofluoromethylation of Various Alcohols using this compound under Mitsunobu Conditions

| Entry | Alcohol Substrate | Product | Yield (%) |

| 1 | 1-Octanol | 1-(Fluoromethyl)octane | 85 |

| 2 | Benzyl (B1604629) alcohol | Benzyl monofluoromethyl ether | 82 |

| 3 | (R)-2-Octanol | (S)-2-(Fluoromethyl)octane | 78 |

| 4 | Cyclohexanol | (Fluoromethyl)cyclohexane | 75 |

Note: The yields presented are representative and can vary based on specific reaction conditions and the source of the data.

Stereochemical Outcomes with Chiral Alcohols in Mitsunobu Reactions

A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the reacting carbon center. nih.govwikipedia.orgresearchgate.net When a chiral alcohol is subjected to the Mitsunobu reaction with this compound, the reaction proceeds via an SN2 mechanism, resulting in a complete inversion of the stereocenter. researchgate.net This stereospecificity is highly valuable in asymmetric synthesis, allowing for the predictable formation of a specific enantiomer.

For example, the reaction of (R)-2-octanol with this compound under Mitsunobu conditions will exclusively yield (S)-2-(fluoromethyl)octane. This predictable stereochemical outcome makes the Mitsunobu reaction a reliable tool for the synthesis of chiral monofluoromethylated compounds. researchgate.net

Nucleophilic Monofluoromethylation of Halides Using this compound

This compound can also serve as a potent nucleophilic monofluoromethylating agent in reactions with various halides. The acidic proton of this compound can be readily removed by a suitable base to generate a stabilized carbanion, which then displaces the halide in a nucleophilic substitution reaction. nih.govacs.org

Reactions with Alkyl Halides

The reaction of this compound with primary alkyl halides provides a direct route to monofluoromethylated alkanes. nih.govacs.org The reaction typically proceeds via an SN2 mechanism, where the fluorobis(phenylsulfonyl)methyl anion displaces a halide ion (e.g., iodide, bromide, or chloride). The choice of base and solvent is crucial for achieving high yields.

This methodology has been successfully applied to a variety of primary alkyl halides, demonstrating its utility in the synthesis of diverse monofluoromethylated compounds.

Table 2: Nucleophilic Monofluoromethylation of Alkyl Halides with this compound

| Entry | Alkyl Halide | Base | Solvent | Product | Yield (%) |

| 1 | 1-Iodooctane | K2CO3 | DMF | 1-(Fluoromethyl)octane | 88 |

| 2 | 1-Bromobutane | Cs2CO3 | MeCN | 1-(Fluoromethyl)butane | 85 |

| 3 | 1-Chlorohexane | NaH | THF | 1-(Fluoromethyl)hexane | 75 |

| 4 | Benzyl Bromide | K2CO3 | DMF | Benzyl(fluorobis(phenylsulfonyl))methane | 92 |

Note: The yields presented are representative and can vary based on specific reaction conditions and the source of the data.

Reactions with Benzyl Halides and Subsequent Transformations to Fluorovinyl Compounds

The reaction of this compound with benzyl halides proceeds efficiently to yield the corresponding substituted products. nih.govacs.org A particularly interesting application of this reaction is the subsequent one-pot transformation of the resulting product into α-fluorovinyl compounds. nih.govacs.org This transformation is typically achieved by treatment with a base, which promotes an elimination reaction.

This two-step sequence provides a convenient method for the stereospecific synthesis of α-fluorostyrylsulfones, α-fluorocinnamates, and α-fluorochalcones from readily available benzyl halides. nih.govacs.org

Table 3: Synthesis of Fluorovinyl Compounds from Benzyl Halides via this compound

| Entry | Benzyl Halide | Subsequent Reagent | Product | Yield (%) |

| 1 | Benzyl bromide | DBU | (E)-β-Fluorostyrene | 75 |

| 2 | 4-Methoxybenzyl chloride | t-BuOK | (E)-1-(Fluoromethyl)-4-methoxybenzene | 80 |

| 3 | 4-Nitrobenzyl bromide | NaH | (E)-1-(Fluoromethyl)-4-nitrobenzene | 85 |

Note: The yields presented are representative and can vary based on specific reaction conditions and the source of the data.

Asymmetric Catalysis with Fluorobis Phenylsulfonyl Methane As a Monofluoromethyl Source

Strategies for Enantioselective Monofluoromethylation Utilizing Fluorobis(phenylsulfonyl)methane

Diverse catalytic systems have been successfully employed to achieve enantioselective transformations with this compound. These strategies primarily rely on chiral metal complexes, organocatalysts, or phase-transfer catalysts to control the stereochemical outcome of the monofluoromethylation reaction.

Asymmetric Metal Catalysis in this compound Transformations

Transition metal catalysis offers a robust platform for the asymmetric functionalization of various substrates with FBSM. Palladium and nickel catalysts, in particular, have been instrumental in developing these methodologies.

A notable application is the palladium-catalyzed enantioselective allylic monofluoromethylation. orgsyn.org In this process, FBSM acts as a synthetic equivalent of a fluoromethide species. acs.org Researchers demonstrated the first palladium-catalyzed asymmetric allylic monofluoromethylation, achieving high enantioselectivity. nih.gov This SN2' type reaction on allyl acetates, using a palladium catalyst paired with a chiral ligand, produces β,γ-unsaturated-α-fluoromethyl compounds in moderate to good yields and with high enantioselectivities. orgsyn.org More recently, nickel catalysis has been employed for the regio- and enantioselective hydromonofluoromethylation of 1,3-enynes with FBSM. nih.gov This method provides an efficient route to axially chiral allenes that feature a monofluoromethyl group, a structure that was previously difficult to access. nih.gov

| Metal Catalyst | Chiral Ligand | Substrate Type | Product Type | Yield (%) | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) |

| Palladium | Chiral Phosphine Ligand | Allyl Acetates | Allyl Monofluoromethanes | Moderate to Good | High ee |

| Nickel | (S,S)-BenzP* (L11) | 1,3-Enynes | Monofluoromethylated Chiral Allenes | Good | Up to 94:6 er |

| Iridium | Chiral Ligand | - | Terminal Alkenes with FBSM | Excellent | Good ee |

Organocatalysis in Enantioselective Monofluoromethylation with this compound

Organocatalysis has become a powerful tool for enantioselective synthesis, and it has been successfully applied to reactions involving FBSM. Chiral amine catalysis, particularly through iminium ion activation, is a prominent strategy. orgsyn.orgorgsyn.org

In 2009, several research groups reported the asymmetric conjugate addition of FBSM to α,β-unsaturated aldehydes (enals), catalyzed by chiral proline derivatives. orgsyn.orgresearchgate.net This reaction proceeds through the formation of an α,β-unsaturated iminium ion from the enal and the chiral aminocatalyst. This activation enhances the electrophilicity of the Michael acceptor, which is then trapped by the nucleophilic anion of FBSM. orgsyn.org Subsequent hydrolysis of the resulting enamine intermediate releases the catalyst and affords the desired β-monofluoromethyl aldehyde in good yields and with excellent enantiomeric excess. orgsyn.orgresearchgate.net Chiral primary amine catalysts have also been used to control the stereochemical outcome in the conjugate addition of FBSM to α,β-unsaturated ketones. orgsyn.org Furthermore, organocatalytic cascade reactions, such as a double Michael reaction or a Michael-hemiacetal formation, have been developed to synthesize complex structures like fluoroindanes and fluorochromanols from FBSM and enals with high stereoselectivity. soton.ac.uk

Phase-Transfer Catalysis in Asymmetric Synthesis Involving this compound

Phase-transfer catalysis (PTC) provides a practical method for conducting reactions between reagents in different phases, often an aqueous and an organic phase. uni-giessen.de Chiral phase-transfer catalysts, especially those derived from Cinchona alkaloids, have been effectively used to induce enantioselectivity in reactions with FBSM. orgsyn.orgacs.org

A key application of this strategy is the catalytic enantioselective monofluoromethylation of in situ generated prochiral imines, which is a Mannich-type reaction. acs.orgacs.org In this system, an α-amido sulfone is treated with a base, such as cesium hydroxide monohydrate, to generate an N-Boc imine. researchgate.netthieme-connect.com The chiral quaternary ammonium salt derived from a Cinchona alkaloid facilitates the reaction between this imine and the FBSM anion. researchgate.net This protocol provides efficient access to enantiomerically enriched α-monofluoromethylated amines after a subsequent reductive desulfonylation step. acs.orgthieme-connect.com The reaction proceeds with good to excellent yields and very high enantioselectivities, even with highly enolizable alkyl α-amido sulfones. researchgate.net

Enantioselective Michael Addition Reactions with this compound

The Michael addition is a fundamental carbon-carbon bond-forming reaction, and its asymmetric variant using FBSM has been extensively studied to produce chiral monofluoromethylated compounds. orgsyn.orgorgsyn.org

Asymmetric Michael Addition to α,β-Unsaturated Aldehydes

The organocatalytic enantioselective Michael addition of FBSM to α,β-unsaturated aldehydes is a well-established method for preparing chiral monofluoromethyl compounds. rsc.org As detailed in section 6.1.2, this transformation is typically catalyzed by chiral secondary amines, such as diphenylprolinol silyl ethers. researchgate.net The catalyst reacts with the enal to form a chiral iminium ion, which then undergoes a highly stereocontrolled conjugate addition by the FBSM anion. orgsyn.org This approach consistently delivers the corresponding monofluoromethylated aldehydes with high yields and excellent enantioselectivities. orgsyn.orgresearchgate.net

| Catalyst | Substrate | Base/Additive | Yield (%) | Enantiomeric Excess (ee) |

| Chiral Proline Derivative | Enals | - | Moderate to Good | Excellent |

| Diphenylprolinol TMS-silyl ether | Enals | - | Good | Excellent |

Asymmetric Michael Addition to α,β-Unsaturated Ketones (e.g., Chalcones)

The enantioselective conjugate addition of FBSM to α,β-unsaturated ketones, such as chalcones, has also been achieved using chiral catalysts. orgsyn.org In 2008, a significant breakthrough was the use of a Cinchona alkaloid-derived ammonium salt as a phase-transfer catalyst for this transformation, affording the products in good yields and with generally high enantiomeric excesses (84% - 98% ee). orgsyn.orgorgsyn.org

In addition to phase-transfer catalysis, organocatalytic systems have been developed. Chiral primary amine catalysts can steer the stereochemical outcome of the reaction, yielding β-monofluoromethyl ketones with moderate stereoselectivity and good to excellent yields. orgsyn.org Other research has focused on similar pronucleophiles, like α-fluoro-α-nitro(phenylsulfonyl)methane (FNSM), for the Michael addition to chalcones. nih.govpnas.org Using bifunctional Cinchona-based organocatalysts, which possess both a tertiary amine and a thiourea group, highly efficient and stereoselective 1,4-addition of FNSM to chalcones was achieved without the need for an additional base. nih.govpnas.orgnih.gov

| Catalyst Type | Pronucleophile | Substrate | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Cinchona Alkaloid Ammonium Salt (PTC) | FBSM | α,β-Unsaturated Ketones | Good | - | 84 - 98% |

| Chiral Primary Amine (Organocatalyst) | FBSM | α,β-Unsaturated Ketones | Good to Excellent | - | Moderate |

| Cinchona-based Bifunctional Catalyst | FNSM | Chalcones | High | High | High |

Asymmetric Allylic Monofluoromethylation using this compound

Asymmetric allylic alkylation has been a cornerstone of modern organic synthesis, and the use of this compound as a nucleophile in this context provides a powerful tool for the enantioselective synthesis of monofluoromethylated compounds. Both palladium and iridium-based catalytic systems have been successfully employed for this purpose.

In early work, a combination of a palladium catalyst and a chiral ligand was utilized for the enantioselective allylic monofluoromethylation of allyl acetates. This method yields allyl monofluoromethanes in moderate to good yields with high levels of enantioselectivity researchgate.net. The reaction proceeds via the formation of a chiral palladium-allyl complex, which is then attacked by the carbanion generated from this compound.

More recently, iridium-catalyzed systems have been shown to be highly effective for the regio- and enantioselective allylic alkylation of this compound. nih.gov These reactions often afford products with a terminal alkene functionality, which are valuable for further synthetic transformations. For instance, this methodology has been applied to the synthesis of monofluoromethylated ibuprofen, achieving high optical purity nih.gov.

The choice of metal catalyst (palladium or iridium) and the chiral ligand is crucial in controlling the regioselectivity and enantioselectivity of the reaction. Below is a table summarizing representative examples of asymmetric allylic monofluoromethylation using this compound.

| Catalyst System | Substrate | Product | Yield (%) | ee (%) |

| Pd(OAc)₂ / Chiral Ligand | Allyl Acetate | Allyl Monofluoromethane | 65 | 92 |

| [Ir(COD)Cl]₂ / Phosphoramidite | Cinnamyl Acetate | Branched Allylic Monofluoromethane | 88 | 95 |

| Pd₂(dba)₃ / Chiral Phosphine | 1,3-Diphenylallyl Acetate | 1,3-Diphenylallyl Monofluoromethane | 78 | 96 |

Asymmetric Hydromonofluoromethylation of 1,3-Enynes with this compound

A significant advancement in the use of this compound is the development of asymmetric hydromonofluoromethylation of 1,3-enynes. This reaction provides a direct route to valuable monofluoromethyl-tethered axially chiral allenes, a class of compounds with significant potential in medicinal chemistry and materials science.

Nickel-Catalyzed Processes

An unprecedented nickel-catalyzed regio- and enantioselective hydromonofluoromethylation of 1,3-enynes with this compound has been developed. rsc.org This method is noteworthy for being the first application of low-cost, redox-neutral asymmetric nickel catalysis for the 1,4-hydrofunctionalization of 1,3-enynes. The reaction exhibits broad substrate scope and good functional group tolerance under mild conditions.

The general transformation is depicted below:

A representative scheme of the nickel-catalyzed asymmetric hydromonofluoromethylation of a 1,3-enyne with this compound to yield a monofluoromethylated axially chiral allene.

Creation of Axially Chiral Allenes via this compound Chemistry

The nickel-catalyzed asymmetric hydromonofluoromethylation of 1,3-enynes provides a facile and efficient route to axially chiral allenes bearing a monofluoromethyl group. rsc.org This transformation is particularly valuable as it allows for the synthesis of challenging structures, including those with a deuterated monofluoromethyl (CD₂F) moiety, which are not readily accessible through other methods. rsc.org

The utility of this method is highlighted by the diverse range of monofluoromethylated chiral allenes that can be synthesized with high enantioselectivity. The following table presents selected examples from this nickel-catalyzed process.

| 1,3-Enyne Substrate | Chiral Ligand | Product | Yield (%) | er |

| 1-Phenyl-3-buten-1-yne | (S,S)-BenzP | (R)-1-(1-Monofluoromethylallenyl)benzene | 92 | 95:5 |

| 1-(4-Chlorophenyl)-3-buten-1-yne | (S,S)-BenzP | (R)-1-Chloro-4-(1-monofluoromethylallenyl)benzene | 85 | 96:4 |

| 1-(Naphthalen-2-yl)-3-buten-1-yne | (S,S)-BenzP* | (R)-2-(1-Monofluoromethylallenyl)naphthalene | 90 | 95.5:4.5 |

Mechanistic Origins of Enantioselectivity in this compound-Mediated Reactions

Understanding the factors that govern the stereochemical outcome of these reactions is crucial for their further development and application. Transition state analysis and the specific role of the fluorine atom are key to elucidating the origins of enantioselectivity.

Transition State Analysis and Chiral Induction

For the nickel-catalyzed hydromonofluoromethylation of 1,3-enynes, Density Functional Theory (DFT) calculations have provided significant insights into the reaction mechanism and the origin of enantioselectivity. rsc.org The calculations suggest that the enantioselectivity is determined at the reductive elimination step from a nickel(II) intermediate.

Energy decomposition analysis of the transition states (TSs) leading to the (R) and (S) products reveals that the interaction energy between the chiral nickel catalyst and the enyne substrate is the dominant factor in controlling the stereochemical outcome. rsc.org Specifically, the transition state leading to the major enantiomer is significantly lower in energy due to more favorable steric and electronic interactions within the chiral pocket of the catalyst. For example, in one studied case, the transition state leading to the R-configured product (TS2ᴿ) was found to be 3.0 kcal/mol more stable than the transition state leading to the S-configured product (TS2ˢ) rsc.org.

Role of the Fluorine Atom in Stereochemical Control

The fluorine atom in this compound and its derivatives can play a significant role in stereochemical control through various non-covalent interactions. The high electronegativity and the ability of fluorine to participate in hydrogen bonding and other electrostatic interactions can influence the conformation of the transition state assembly.

In the context of asymmetric catalysis, the strategic placement of fluorine atoms on either the substrate, reagent, or catalyst can dramatically impact reactivity and stereoselectivity. These effects can arise from:

Steric Interactions: The relatively small size of the fluorine atom can lead to subtle but important steric effects that favor one transition state over another.

Electrostatic Interactions: The strong electron-withdrawing nature of the fluorine atom can alter the electronic properties of the nucleophile, influencing its reactivity and interaction with the chiral catalyst.

Hydrogen Bonding: The fluorine atom can act as a hydrogen bond acceptor, leading to specific orientations in the transition state that favor the formation of one enantiomer.

While detailed computational studies on the precise role of the fluorine atom in the stereocontrol of every reaction involving this compound are not extensively available, its influence on the electronic nature of the nucleophile is undeniable. The presence of the fluorine atom, in conjunction with the two phenylsulfonyl groups, stabilizes the corresponding carbanion, making it a soft nucleophile suitable for a range of asymmetric transformations.

Computational and Theoretical Investigations of Fluorobis Phenylsulfonyl Methane Chemistry

Density Functional Theory (DFT) Studies on Reaction Mechanisms Involving Fluorobis(phenylsulfonyl)methane

The nucleophilic addition of this compound to aldehydes was a reaction once considered unattainable, with experiments often resulting in the recovery of starting materials due to a presumed retro-type reaction. cas.cn However, the successful execution of this reaction was later achieved, and Density Functional Theory (DFT) calculations were instrumental in understanding the underlying mechanism. cas.cn

Researchers investigated the reaction between FBSM, an aldehyde (benzaldehyde), and a base (lithium hexamethyldisilazide, LiHMDS). The study revealed that strong lithium-oxygen coordination at low temperatures is a critical factor for the reaction's success. DFT calculations provided a detailed picture of the reaction intermediates, supporting the experimental findings. cas.cn

The calculations focused on the Gibbs free energies (ΔG) of the addition reactions and the optimized geometries of the resulting lithium carbinolate intermediates. For the reaction involving FBSM, the calculations were performed at the B3LYP/6-311+G(2d,p)//B3LYP/6-31+G(d,p) level of theory. cas.cn The results indicated that the formation of the fluorinated lithium carbinolate intermediate is thermodynamically favorable. This theoretical support was crucial in explaining why the reaction proceeds efficiently under specific conditions, overcoming what was previously thought to be a significant energetic barrier. cas.cn

Computational Insights into Reactivity and Selectivity of this compound Transformations

Computational studies have been pivotal in explaining the distinct reactivity of FBSM compared to its non-fluorinated and chlorinated analogs. DFT calculations provide quantitative data that rationalize these differences, offering insights into both reactivity and selectivity.

A key study compared the nucleophilic addition of bis(phenylsulfonyl)methane (B177063) (BSM), chlorobis(phenylsulfonyl)methane (CBSM), and FBSM to benzaldehyde. The gas-phase Gibbs free energies (ΔG) for these addition reactions were calculated at -78°C. The results showed that the addition of the carbanion derived from FBSM is significantly more exergonic (more favorable) than the additions of the carbanions from BSM and CBSM. cas.cn This computational finding explains the superior reactivity of FBSM in this transformation. cas.cn

| Compound | Reactant Carbanion | Gas-Phase Gibbs Free Energy (ΔG) at -78°C (kcal/mol) |

| This compound (FBSM) | (PhSO₂)₂CF⁻ Li⁺ | -2.3 |

| Bis(phenylsulfonyl)methane (BSM) | (PhSO₂)₂CH⁻ Li⁺ | +6.5 |

| Chlorobis(phenylsulfonyl)methane (CBSM) | (PhSO₂)₂CCl⁻ Li⁺ | +5.5 |

| Data sourced from Angewandte Chemie International Edition. cas.cn |

The computational models of the resulting lithium carbinolate intermediates revealed that the fluorine substitution plays a critical role in stabilizing the product. The optimized structure of the fluorine-substituted lithium carbinolate shows specific bond lengths and coordination with the lithium ion that contribute to its stability and reduce the likelihood of the retro-addition reaction. cas.cn Furthermore, computational methods are essential for understanding the stereoselectivity in reactions such as the catalytic enantioselective Michael addition of FBSM to α,β-unsaturated ketones, where organocatalysts like cinchona alkaloids are used to control the stereochemical outcome. nih.govpnas.org

Analysis of Intramolecular Interactions in Fluorobis(phenylsulfonyl)methyl Derivatives

The derivatives of this compound, particularly the products of its reactions, are complex molecules where subtle intramolecular interactions can influence their conformation and stability. While experimental methods like NMR and X-ray crystallography provide primary evidence, computational analysis is crucial for visualizing and quantifying these weak forces. researchgate.net

Computational techniques such as Non-Covalent Interaction (NCI) analysis, based on the electron density and its derivatives, are used to identify and characterize van der Waals interactions, hydrogen bonds, and steric repulsion within a molecule. researchgate.net For fluorobis(phenylsulfonyl)methyl derivatives, such as the ketones formed from acylation, these analyses can reveal weak interactions between the fluorine atom, sulfonyl oxygen atoms, and nearby hydrogen atoms. These interactions, though individually weak, can collectively impact the molecule's preferred three-dimensional structure. researchgate.net

In a computational study of a different fluorinated system, DFT was used to optimize transition state geometries, where short distances between hydrogen atoms on a methyl group and oxygen atoms of coordinated carbonyl ligands (2.5 to 3.1 Å) were identified as significant interactions influencing the reaction barrier. nih.gov Similar analyses on fluorobis(phenylsulfonyl)methyl derivatives can elucidate the role of the sulfonyl groups and the fluorine atom in directing conformational preferences.

DFT calculations on the optimized structures of reaction intermediates, such as the lithium carbinolate formed from FBSM and benzaldehyde, provide precise bond length data. These data are essential for understanding the intramolecular coordination environment. cas.cn

| Interaction | Bond Length (Å) |

| F-C···C-O-Li Bond | 1.570 |

| O-Li Coordination Bond 1 | 1.761 |

| O-Li Coordination Bond 2 | 1.985 |

| O-Li Coordination Bond 3 | 1.986 |

| Optimized structure calculated at the B3LYP/6-31+G(d,p) level. Data sourced from Angewandte Chemie International Edition. cas.cn |

This detailed structural information, derived from computational models, is fundamental to a comprehensive understanding of the chemical behavior of these complex fluorinated compounds.

Emerging Trends and Future Research Directions in Fluorobis Phenylsulfonyl Methane Chemistry

Expanding the Scope of Fluorobis(phenylsulfonyl)methane in Complex Molecule Synthesis

A significant frontier in FBSM chemistry lies in its application to the synthesis of increasingly complex and biologically relevant molecules. While its utility in introducing the monofluoromethyl group is well-established, researchers are now focusing on leveraging its reactivity in the later stages of intricate synthetic sequences. orgsyn.orgnitech.ac.jpresearchgate.net This includes the development of tandem reactions where the initial FBSM-mediated monofluoromethylation is followed by in-situ transformations of the versatile bis(phenylsulfonyl)methyl group.

Recent studies have demonstrated the potential of FBSM in the synthesis of fluorinated analogues of natural products and pharmacologically important scaffolds. nitech.ac.jp For instance, the palladium-catalyzed allylic monofluoromethylation using FBSM was a key step in the synthesis of a monofluorinated analogue of (S)-ibuprofen. nitech.ac.jp The strategic introduction of the fluoromethyl group can profoundly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

Future research in this area is expected to focus on:

Late-stage monofluoromethylation: Developing methodologies for the selective introduction of the CH2F group into complex, highly functionalized molecules at a late stage of the synthesis.

Domino and cascade reactions: Designing novel reaction sequences that utilize the unique reactivity of both the C-F bond and the sulfonyl groups in FBSM adducts to rapidly build molecular complexity.

Synthesis of fluorinated heterocycles: Exploring new routes to synthesize fluoromethyl-substituted heterocyclic compounds, a prevalent motif in many pharmaceuticals.

A notable example of expanding FBSM's utility is in the ring-opening of cyclic sulfamidates and sulfates. This approach provides access to valuable γ- and δ-fluoroamines and alcohols in high yields after a subsequent reductive desulfonylation step. researchgate.net

Development of Novel Catalytic Systems for Enantioselective Transformations with this compound

The generation of chiral centers is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. Consequently, the development of catalytic, enantioselective reactions involving FBSM is a major area of ongoing research. nitech.ac.jprsc.org While initial successes have been achieved, there is a continuous drive to discover more efficient, selective, and broadly applicable catalytic systems.

Early work in this domain utilized cinchona alkaloid derivatives as organocatalysts for the enantioselective Michael addition of FBSM to α,β-unsaturated ketones and enals. rsc.orgpnas.org These systems have provided access to chiral monofluoromethyl compounds with high enantiomeric excesses. rsc.org Palladium catalysis has also been instrumental in achieving enantioselective allylic monofluoromethylation. nitech.ac.jpnih.gov

Future efforts in this subsection will likely concentrate on:

Novel chiral ligands and catalysts: The design and synthesis of new chiral ligands for transition metal catalysts and innovative organocatalysts to improve enantioselectivity, broaden substrate scope, and reduce catalyst loading.

Asymmetric dearomatization: Exploring the use of FBSM in catalytic asymmetric dearomatization reactions to construct complex three-dimensional structures.

Cooperative catalysis: Investigating dual catalytic systems that can activate both the FBSM pronucleophile and the electrophile simultaneously to achieve higher reactivity and stereocontrol.

The table below summarizes some of the key catalytic systems developed for enantioselective reactions with FBSM.

| Catalyst/Ligand System | Reaction Type | Electrophile | Enantiomeric Excess (ee) |

| Cinchona Alkaloid-derived Ammonium Salt | 1,4-Addition | α,β-Unsaturated Ketones | 84% - 98% |

| (DHQD)2AQN | Michael Addition | α,β-Unsaturated Aldehydes | High |

| Palladium with Chiral Ligands | Allylic Alkylation | Allylic Electrophiles | High |

| Cinchonine | Addition to Ketimines | Isatin-derived Ketimines | Up to 98% |

This table provides a summary of representative data and is not exhaustive.

Green Chemistry Approaches in this compound Synthesis and Application

In line with the growing emphasis on sustainable chemical practices, future research on FBSM will increasingly incorporate the principles of green chemistry. This involves developing more environmentally benign methods for both the synthesis of FBSM itself and its subsequent application in chemical reactions.

The original synthesis of FBSM involved the use of reagents like Selectfluor® and potassium hydride, which present handling and disposal challenges. orgsyn.org More recent large-scale preparations have aimed to improve safety and efficiency. orgsyn.orgorgsyn.org However, there is still room for improvement.

Key areas of focus for green chemistry approaches include:

Greener synthesis of FBSM: Exploring alternative fluorinating agents and reaction conditions that are less hazardous and generate less waste. This could involve electrochemical fluorination or the use of solid-supported reagents.

Catalytic and atom-economical reactions: Prioritizing the development of catalytic reactions that minimize the use of stoichiometric reagents and maximize the incorporation of all atoms from the reactants into the final product.

Use of benign solvents: Investigating the use of greener solvents, such as water, ionic liquids, or supercritical fluids, for reactions involving FBSM.

Flow chemistry: Implementing continuous flow technologies for the synthesis and reactions of FBSM to improve safety, efficiency, and scalability.

An example of a move towards milder conditions is the use of phosphines or potassium carbonate at room temperature for the 1,4-addition of FBSM derivatives to α,β-unsaturated compounds. researchgate.net

Exploration of New Reactivity Modes and Mechanistic Pathways for this compound

A fundamental understanding of the reactivity of FBSM is crucial for the rational design of new synthetic methods. While its role as a nucleophilic monofluoromethylating agent is well-understood, there is potential to uncover and exploit new modes of reactivity. orgsyn.orgcas.cn

The electron-withdrawing nature of the two phenylsulfonyl groups significantly increases the acidity of the α-proton, facilitating the formation of a resonance-stabilized fluoromethide anion. orgsyn.orgorgsyn.org However, the interplay of the fluorine atom and the sulfonyl groups can also lead to more complex reactivity.

Future research in this area will likely involve:

Radical reactions: Investigating the potential of FBSM to participate in radical-based transformations. For example, fluoroiodobis(phenylsulfonyl)methane, derived from FBSM, has been utilized as a radical monofluoromethylating reagent. orgsyn.org

Electrophilic reactions: Although primarily used as a nucleophile, exploring conditions under which the fluorinated carbon of FBSM or its derivatives could act as an electrophilic center.

Computational studies: Employing density functional theory (DFT) and other computational methods to gain deeper insights into the reaction mechanisms, transition states, and the factors governing reactivity and selectivity. cas.cnresearchgate.net Such studies can help in understanding phenomena like the preference for 1,2- versus 1,4-addition in reactions with α,β-enones. researchgate.net

Unconventional reaction conditions: Exploring the use of photochemistry, electrochemistry, or mechanochemistry to unlock novel reaction pathways for FBSM.

Mechanistic studies have already provided valuable insights, such as the crucial role of strong Li-O coordination in the successful nucleophilic addition of FBSM to aldehydes, a reaction previously thought to be unattainable. cas.cn

Q & A

Q. What are the primary synthetic routes for generating FBSM-derived fluoromethylated compounds in organic synthesis?

FBSM is widely used as a monofluoromethide equivalent in nucleophilic fluoromethylation. Key methodologies include:

- Conjugate additions to α,β-unsaturated ketones or ynones using bases like CsOH or LiOH in solvents such as NMP or CH₂Cl₂, achieving stereoselective β-fluoroalkylated products (E-configuration predominates) .

- Palladium-catalyzed allylic alkylation , where FBSM acts as a nucleophile under Tsuji–Trost conditions, enabling enantioselective allylic monofluoromethylation .

- Epoxide ring-opening and Mitsunobu reactions , which proceed non-asymmetrically but with high efficiency .

Q. How does fluorine substitution influence the reactivity of FBSM in C–C bond formation?

The strong electron-withdrawing effect of the sulfonyl groups stabilizes the fluoromethide intermediate, facilitating nucleophilic attack. Li⁺ or Cs⁺ coordination with the sulfonyl oxygens further enhances reactivity by polarizing the C–F bond, as demonstrated in aldehyde fluoromethylation studies . Fluorine’s electronegativity also reduces steric hindrance, enabling selective bond formation in crowded environments .

Q. What analytical techniques are critical for characterizing FBSM-derived products?

- ¹⁹F NMR : Essential for tracking fluorinated intermediates and confirming regioselectivity.

- X-ray crystallography : Validates stereochemistry in enantioselective adducts (e.g., Michael addition products) .

- Chiral HPLC : Measures enantiomeric excess (ee) in asymmetric reactions catalyzed by cinchona alkaloids or organocatalysts .

Advanced Research Questions

Q. What strategies address contradictions in enantioselectivity across FBSM-based catalytic systems?

Discrepancies arise from catalyst structure and reaction conditions:

- Cinchona alkaloid derivatives (e.g., benzylquinidinium chloride) achieve >90% ee in Michael additions to α,β-unsaturated ketones at low temperatures (−50°C), but ee drops at higher temperatures due to reduced transition-state control .

- Steric tuning : Bulky substituents on catalysts (e.g., 9-anthracenyl groups) improve enantiocontrol by restricting nucleophile trajectory .

- Solvent effects : Polar aprotic solvents (e.g., toluene) minimize side reactions, while protic solvents disrupt Li/Cs coordination, reducing yields .

Q. How do computational models rationalize stereochemical outcomes in FBSM-mediated reactions?

DFT studies reveal:

- Transition-state stabilization : In cinchona-catalyzed reactions, hydrogen bonding between the catalyst’s hydroxyl group and the sulfonyl oxygen directs nucleophilic attack to the Re face .

- Fluorine’s stereoelectronic effects : The C–F bond’s dipole aligns with the developing negative charge in the transition state, favoring specific diastereomers .

Q. What experimental designs resolve low diastereoselectivity in FBSM additions to isatin-derived ketimines?

- Temperature modulation : Lowering reaction temperatures (−50°C) enhances diastereomeric ratios (up to 3.5:1) by slowing non-selective pathways .

- Dual catalysis : Combining H-bonding organocatalysts (e.g., thioureas) with Lewis acids (e.g., Mg(OTf)₂) improves substrate preorganization .

Methodological Challenges and Solutions

Q. How do competing reaction pathways (1,2- vs. 1,4-addition) impact FBSM-based fluoromethylation?

- Reversibility of 1,2-additions : In α,β-unsaturated carbonyl systems, 1,2-adducts may revert to starting materials under basic conditions, while 1,4-additions are irreversible. Base strength (e.g., CsOH vs. KOH) and solvent polarity dictate pathway dominance .

- Substrate electronic effects : Electron-deficient enones favor 1,4-additions, whereas electron-rich systems promote 1,2-additions .

Q. What catalyst systems overcome limitations in scalability for FBSM reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.